molecular formula C18H22N2S2 B4130366 N-(4-sec-butylphenyl)-N'-[2-(methylthio)phenyl]thiourea

N-(4-sec-butylphenyl)-N'-[2-(methylthio)phenyl]thiourea

Cat. No. B4130366
M. Wt: 330.5 g/mol
InChI Key: SFQQADUKBLKZKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-sec-butylphenyl)-N'-[2-(methylthio)phenyl]thiourea, also known as SIB-1757, is a compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of thiourea derivatives and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of N-(4-sec-butylphenyl)-N'-[2-(methylthio)phenyl]thiourea is not fully understood. However, studies have shown that it acts as an inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and plays a role in the development of insulin resistance. By inhibiting PTP1B, N-(4-sec-butylphenyl)-N'-[2-(methylthio)phenyl]thiourea can improve insulin sensitivity and glucose uptake in cells.
Biochemical and Physiological Effects
N-(4-sec-butylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to have various biochemical and physiological effects. Studies have shown that it can improve glucose tolerance and insulin sensitivity in animal models. Additionally, N-(4-sec-butylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to have anti-inflammatory properties and can reduce inflammation in animal models of arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-sec-butylphenyl)-N'-[2-(methylthio)phenyl]thiourea is its well-established synthesis method. Additionally, it has been shown to have promising results in various scientific research fields. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret study results.

Future Directions

There are several future directions for the study of N-(4-sec-butylphenyl)-N'-[2-(methylthio)phenyl]thiourea. One potential direction is to further investigate its anti-cancer properties and potential use in cancer treatment. Additionally, more research is needed to fully understand its mechanism of action and potential use in the treatment of neurodegenerative diseases. Finally, studies are needed to investigate the long-term effects of N-(4-sec-butylphenyl)-N'-[2-(methylthio)phenyl]thiourea on human health.

Scientific Research Applications

N-(4-sec-butylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to have potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. Studies have shown that N-(4-sec-butylphenyl)-N'-[2-(methylthio)phenyl]thiourea has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, N-(4-sec-butylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-(4-butan-2-ylphenyl)-3-(2-methylsulfanylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2S2/c1-4-13(2)14-9-11-15(12-10-14)19-18(21)20-16-7-5-6-8-17(16)22-3/h5-13H,4H2,1-3H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQQADUKBLKZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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